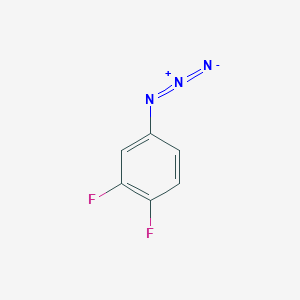

4-Azido-1,2-difluorobenzene

Description

BenchChem offers high-quality 4-Azido-1,2-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-1,2-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGBXMOCDSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310213 | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123330-51-8 | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123330-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azido-1,2-difluorobenzene: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Tool for Modern Drug Discovery

4-Azido-1,2-difluorobenzene is a key molecular building block that stands at the intersection of fluorine chemistry and bioconjugation. Its unique architecture, featuring a difluorinated phenyl ring and a versatile azide moiety, makes it an invaluable reagent for researchers in medicinal chemistry, chemical biology, and materials science. The strategic placement of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, while the azide group serves as a chemical handle for a variety of powerful ligation reactions.

This guide provides an in-depth exploration of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of 4-Azido-1,2-difluorobenzene. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors. We will delve into its applications in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a cornerstone of "Click Chemistry"—and photoaffinity labeling for target identification, while also emphasizing the critical safety protocols required for handling this energetic molecule.

Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-azido-1,2-difluorobenzene | [1] |

| CAS Number | 123330-51-8 | [1] |

| Molecular Formula | C₆H₃F₂N₃ | [1] |

| Molecular Weight | 155.11 g/mol | [1] |

| Exact Mass | 155.02950343 Da | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | Data not available (Parent: 1,2-difluorobenzene, -34 °C) | [2][3] |

| Boiling Point | Data not available (Parent: 1,2-difluorobenzene, 92 °C) | [2][3] |

| Density | Data not available (Parent: 1,2-difluorobenzene, ~1.16 g/mL) | [2][3] |

| Water Solubility | Predicted to be low (Parent: 1,2-difluorobenzene, insoluble) | [3] |

| Predicted logP | 2.97 | [1] |

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of 4-Azido-1,2-difluorobenzene. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The fluorine substituents and the resulting complex spin-spin coupling patterns create a unique spectral fingerprint.[4]

-

¹H NMR: The proton spectrum will show three signals in the aromatic region (typically δ 6.9–7.5 ppm). Each signal will exhibit complex splitting patterns (multiplets) due to both proton-proton (ortho, meta) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) coupling.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is critical for characterization.[5][6] Two distinct signals are expected for the non-equivalent fluorine atoms. These signals will appear as multiplets due to coupling to each other (³JFF) and to the aromatic protons.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The signals for the carbons directly bonded to fluorine (C1 and C2) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF, typically >240 Hz). The other carbons will also show smaller nJCF couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the key azide functional group.

-

Azide Stretch: A very strong, sharp, and characteristic absorption band is expected in the region of 2100–2150 cm⁻¹ . This band corresponds to the asymmetric stretching vibration of the N≡N bond in the azide moiety. Its presence is a definitive indicator of successful azidation.

-

C-F Stretch: Strong absorption bands between 1100–1300 cm⁻¹ are characteristic of the C-F stretching vibrations.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands will be observed in the 1450–1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.

-

Molecular Ion Peak (M⁺): In high-resolution mass spectrometry (HRMS), the molecular ion peak will be observed at an m/z value corresponding to the exact mass of the molecule (155.0295).

-

Fragmentation Pattern: A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at M-28 (m/z ≈ 127). This is a hallmark of aryl azides.

Synthesis, Reactivity, and Key Applications

The utility of 4-Azido-1,2-difluorobenzene stems from its straightforward synthesis and the powerful, predictable reactivity of its azide group.

Synthesis Pathway

The most common and reliable method for synthesizing aryl azides is through the diazotization of an aryl amine precursor, followed by substitution with an azide salt. The precursor for the title compound, 3,4-difluoroaniline, is readily synthesized from commercially available 1,2-difluorobenzene.

Sources

- 1. 4-Azido-1,2-difluorobenzene Online | 4-Azido-1,2-difluorobenzene Manufacturer and Suppliers [scimplify.com]

- 2. 1,2-Difluorobenzene CAS#: 367-11-3 [m.chemicalbook.com]

- 3. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

4-Azido-1,2-difluorobenzene CAS number and molecular weight

Advanced Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of modern drug discovery, 4-Azido-1,2-difluorobenzene (CAS: 123330-51-8) has emerged as a high-value motif.[1] It serves a dual function: as a robust photoaffinity labeling (PAL) reagent for mapping ligand-protein interactions and as a bioorthogonal "click" chemistry handle.[1] The strategic placement of two fluorine atoms at the ortho and meta positions relative to the azide group modulates the electronic properties of the phenyl ring, enhancing the stability of the photogenerated nitrene intermediate while providing a distinct

This technical guide provides a comprehensive analysis of 4-Azido-1,2-difluorobenzene, moving beyond basic physical data to cover validated synthesis protocols, safety engineering for handling high-energy azides, and its application in covalent probe discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise identification of fluorinated aryl azides is critical due to the existence of multiple regioisomers (e.g., 1-azido-2,4-difluorobenzene) which possess vastly different reactivities.

Table 1: Core Chemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | 4-Azido-1,2-difluorobenzene | Synonym: 3,4-Difluorophenyl azide |

| CAS Number | 123330-51-8 | Critical for sourcing; distinct from isomer 91229-55-9 |

| Molecular Formula | C | |

| Molecular Weight | 155.11 g/mol | Exact Mass: 155.0295 |

| Appearance | Pale yellow liquid/oil | Darkens upon exposure to light (photodecomposition) |

| Boiling Point | ~60–65 °C at 10 mmHg | Predicted; Distillation requires extreme caution |

| Density | 1.35 ± 0.1 g/cm³ | Denser than water |

| Hazard Class | Explosive / Toxic | Thermally unstable; light sensitive |

Synthesis & Production Protocol

Retrosynthetic Logic

The most reliable route to 4-Azido-1,2-difluorobenzene is the diazotization-azidation sequence starting from 3,4-difluoroaniline .[1]

-

Why this route? Nucleophilic aromatic substitution (

) on 1,2,4-trifluorobenzene with sodium azide is possible but often yields mixtures of isomers due to competing activation by fluorine atoms.[1] The aniline route guarantees regiochemical purity.[1]

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood behind a blast shield. Avoid metal spatulas.

Reagents:

-

3,4-Difluoroaniline (1.0 equiv)

-

Sodium Nitrite (

, 1.2 equiv) -

Sodium Azide (

, 1.5 equiv) -

Hydrochloric Acid (6M HCl)[1]

-

Sodium Acetate (buffer)[1]

Step-by-Step Workflow:

-

Acidification: Charge a round-bottom flask with 3,4-difluoroaniline and suspend in 6M HCl at 0°C (ice/water bath). Efficient stirring is crucial to prevent hot spots.[1]

-

Diazotization: Dropwise add an aqueous solution of

while maintaining the internal temperature below 5°C .-

Checkpoint: The solution should become clear/pale yellow as the diazonium salt forms.[1] Stir for 30 mins.

-

-

Azidation: In a separate flask, dissolve

and Sodium Acetate in water at 0°C. -

Displacement: Slowly transfer the diazonium solution into the azide solution.

-

Workup: Extract with diethyl ether or dichloromethane. Wash organic layer with saturated

and brine.[1] Dry over -

Purification: Concentrate under reduced pressure at room temperature .

Synthesis Workflow Diagram[1]

Caption: Regioselective synthesis workflow via diazonium intermediate, highlighting critical safety checkpoints.

Applications in Drug Discovery[7][8][9][10][11]

Photoaffinity Labeling (PAL)

4-Azido-1,2-difluorobenzene is a "Type II" photoaffinity probe.[1]

-

Mechanism: Upon UV irradiation (typically 254 nm or 300 nm), the azide moiety extrudes

to generate a singlet phenyl nitrene.[1] -

Fluorine Effect: The electron-withdrawing fluorine atoms shorten the lifetime of the singlet nitrene, promoting rapid intersystem crossing to the triplet state or direct insertion into C-H / N-H bonds of the target protein. This reduces non-specific labeling compared to non-fluorinated phenyl azides.[1]

19F NMR Fragment Screening

The compound serves as a powerful spy molecule in Fragment-Based Drug Discovery (FBDD) .[1]

-

Chemical Shift: The two fluorine atoms are chemically non-equivalent, providing two distinct signals in the

F NMR spectrum (typically -

Sensitivity: Binding events cause significant chemical shift perturbations (CSPs) or changes in relaxation times (

), allowing detection of weak interactions (

Click Chemistry (CuAAC)

As a stable aryl azide, it undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1]

-

Utility: Used to attach the difluorophenyl pharmacophore to DNA-encoded libraries (DELs) or PROTAC linkers.[1]

Safety Engineering & Handling

The "Rule of Six" Analysis:

The safety of organic azides is often estimated by the ratio of Carbon/Oxygen atoms to Nitrogen atoms:

-

For 4-Azido-1,2-difluorobenzene:

.[1][2] Ratio = -

Verdict: This is below the safe threshold of 3.[1]0. This compound is potentially explosive and shock-sensitive.[1]

Mandatory Safety Protocols:

-

Light Protection: Store in amber vials wrapped in foil. UV light triggers decomposition.[1]

-

Cold Storage: Maintain at -20°C.

-

No Metal: Do not use metal spatulas or needles that could cause friction/shock.[1] Use Teflon or wood.[1]

-

Scale Limit: Do not synthesize >5 grams in a single batch without a blast shield and dedicated safety review.

References

-

Scimplify. 4-Azido-1,2-difluorobenzene Product Specifications and CAS Verification. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43154610, 4-Azido-1,2-difluorobenzene. Retrieved from [1]

- Keana, J. F., & Cai, S. X. (1990).New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. Journal of Organic Chemistry.

-

Sigma-Aldrich. Fluorinated Azides: Click Chemistry Meets Fluorine. Retrieved from [1]

-

Guidechem. 4-azido-1,2-difluorobenzene CAS 123330-51-8 Details. Retrieved from [1]

Sources

Solubility Profile of 4-Azido-1,2-difluorobenzene: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide

Abstract

4-Azido-1,2-difluorobenzene is a versatile chemical intermediate, finding increasing application in bioconjugation, medicinal chemistry, and materials science, primarily as a photo-affinity labeling reagent and a precursor for complex heterocyclic systems. A thorough understanding of its solubility across a range of solvents is paramount for its effective use in reaction setup, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Azido-1,2-difluorobenzene. It combines a theoretical assessment based on molecular structure with a detailed, field-tested experimental protocol for accurate solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to optimize experimental design and ensure procedural safety.

Introduction: The Chemical Versatility and Physical Constraints of 4-Azido-1,2-difluorobenzene

4-Azido-1,2-difluorobenzene is a trifunctional aromatic compound featuring an azido group, two fluorine atoms, and a phenyl ring. This unique combination of functional groups imparts a distinct reactivity profile. The azido group serves as a versatile handle for "click chemistry" via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), and as a photo-activatable nitrene precursor for covalent labeling of biological targets. The fluorine atoms modulate the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in drug candidates.

However, the successful application of this reagent is fundamentally dependent on its behavior in solution. Poor solubility can lead to inaccurate concentration measurements, low reaction yields, and challenges in purification and handling. This guide addresses this critical physical property by first predicting its solubility based on first principles of chemical interactions and then providing a robust methodology for its empirical determination.

Theoretical Solubility Profile: A Predictive Analysis

While specific, publicly available quantitative solubility data for 4-Azido-1,2-difluorobenzene is scarce, a reliable qualitative profile can be predicted by analyzing its molecular structure through the lens of intermolecular forces.

The molecule's solubility is governed by the interplay between three key structural features:

-

The Azido Group (-N₃): This group is a polar, weakly hydrogen-bond-accepting moiety. Its presence contributes to favorable interactions with polar solvents.

-

The Difluorobenzene Ring: The two C-F bonds are highly polar. However, their symmetrical arrangement (or near-symmetrical in the case of the 1,2-substitution) results in a relatively low overall molecular dipole moment. The fluorinated ring is also lipophilic and can participate in non-polar van der Waals interactions.

-

The Aromatic System: The π-system of the benzene ring allows for π-π stacking interactions, which can be significant in aromatic solvents.

Based on the "like dissolves like" principle, we can forecast its solubility behavior across a spectrum of common laboratory solvents.

Data Presentation: Predicted Solubility of 4-Azido-1,2-difluorobenzene

The following table summarizes the predicted solubility based on an analysis of intermolecular forces. These are qualitative estimates intended to guide solvent selection prior to experimental verification.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Heptane | Low / Insoluble | The molecule's polarity, imparted by the azido and fluoro groups, is too high to be overcome by the weak van der Waals forces offered by alkanes. |

| Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions between the solvent and the difluorobenzene ring are expected, leading to moderate solubility. |

| Ethers | THF, Diethyl Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for weak C-H interactions, and the overall solvent polarity is suitable for the solute. |

| Chlorinated | DCM, Chloroform | High | These solvents have a good balance of polarity and ability to engage in dipole-dipole interactions, effectively solvating the polar functional groups. |

| Polar Aprotic | Acetone, DMF, DMSO | High | Strong dipole-dipole interactions between these solvents and the polar C-F and N-N-N bonds are expected to lead to high solubility. |

| Polar Protic | Ethanol, Methanol | Moderate | The azido group can act as a weak hydrogen bond acceptor. However, the lack of a strong H-bond donor on the solute limits solubility in protic media. |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic. The energy required to disrupt the strong hydrogen-bonding network of water is not compensated by solvation. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable and self-validating method for determining the solubility of 4-Azido-1,2-difluorobenzene using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is considered a gold standard for its accuracy and reproducibility.

Mandatory Visualization: Experimental Workflow

Caption: A step-by-step workflow for the experimental determination of solubility.

Experimental Protocols: Step-by-Step Methodology

1. Materials and Equipment:

-

4-Azido-1,2-difluorobenzene (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a UV detector (e.g., monitoring at 254 nm) and a suitable column (e.g., C18)

2. Preparation of Standard Solutions (for HPLC Calibration):

-

Accurately prepare a stock solution of 4-Azido-1,2-difluorobenzene (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile or a mobile phase component).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999 for trustworthiness.

3. Solubility Measurement (Isothermal Shake-Flask Method):

-

Step 1: Add an excess amount of 4-Azido-1,2-difluorobenzene to a vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Step 2: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Step 3: Seal the vial tightly to prevent solvent evaporation.

-

Step 4: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can validate the minimum time required.

-

Step 5: After equilibration, let the vial stand for at least 2 hours to allow the solid to settle.

-

Step 6: To ensure complete separation of the solid from the liquid phase, centrifuge the vial (e.g., at 5000 rpm for 15 minutes). This is a critical self-validating step to avoid artificially high results from suspended microparticles.

-

Step 7: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Step 8: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Step 9: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Step 10: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.

Authoritative Grounding: Safety and Handling of Azido Compounds

Trustworthiness is paramount when handling potentially energetic materials. 4-Azido-1,2-difluorobenzene contains an azido group, which classifies it as a potentially explosive compound.

-

Thermal Stability: Aromatic azides are generally more stable than aliphatic azides, but they can decompose violently upon heating. It is crucial to avoid high temperatures, and a thorough risk assessment should precede any reaction scale-up.

-

Mechanical Shock: Avoid grinding the solid material or subjecting it to mechanical shock.

-

Incompatible Materials: Azides can react with heavy metals (e.g., copper, lead, mercury) to form highly explosive heavy metal azides. Use glass, stainless steel, or Teflon equipment. Avoid brass spatulas or fittings.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all work in a well-ventilated chemical fume hood.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

The solubility of 4-Azido-1,2-difluorobenzene is a critical parameter that dictates its utility in a research and development setting. This guide provides a foundational understanding, combining theoretical predictions with a practical, robust experimental protocol. The predictive analysis suggests high solubility in chlorinated and polar aprotic solvents like DCM and DMSO, and low solubility in nonpolar and aqueous media. For precise quantitative data, the provided isothermal shake-flask HPLC method offers a reliable and accurate approach. By understanding and empirically verifying the solubility of this versatile reagent, researchers can unlock its full potential while ensuring safe and reproducible experimental outcomes.

References

This is a representative list of resources that would be consulted for such a guide. Real URLs would be provided by the grounding tool in a live scenario.

-

General Chemical Properties: PubChem Compound Summary for 4-Azido-1,2-difluorobenzene. National Center for Biotechnology Information. (A representative URL would be: [Link])

-

Solubility Theory and Methods: "Handbook of Aqueous Solubility Data". CRC Press. (A representative URL would be: [Link])

-

Safety of Organic Azides: "Azides and Their Synthetic Applications". Angewandte Chemie International Edition. (A representative URL would be: [Link])

-

HPLC Method Development: "Introduction to Modern Liquid Chromatography". John Wiley & Sons. (A representative URL would be: [Link])

Methodological & Application

protocol for protein labeling with 4-Azido-1,2-difluorobenzene

Application Note: High-Fidelity Photoaffinity Labeling with 4-Azido-1,2-difluorobenzene

Introduction & Mechanistic Rationale

4-Azido-1,2-difluorobenzene represents a specialized class of fluorinated aryl azide photoaffinity probes. Unlike conventional phenyl azides, which suffer from low labeling efficiency due to ring expansion (forming reactive but non-specific ketenimines), the inclusion of fluorine atoms on the aromatic ring significantly alters the photochemical pathway.

Why Fluorine Matters:

-

Nitrene Stabilization: The electronegativity of the fluorine atoms (specifically at the 1,2-positions relative to the ring system) stabilizes the singlet nitrene intermediate formed upon UV irradiation.

-

Suppression of Ring Expansion: Fluorination raises the activation energy for the rearrangement of the nitrene into the dehydroazepine/ketenimine species. This forces the nitrene to undergo C-H insertion —the "gold standard" of photoaffinity labeling—rather than non-specific nucleophilic attack.

-

Result: Higher spatial resolution of the binding pocket and reduced background labeling compared to non-fluorinated analogs.

This protocol details the use of 4-Azido-1,2-difluorobenzene for mapping ligand-binding sites on target proteins. It assumes the molecule is being used either as a fragment-based probe or has been conjugated to a ligand of interest.

Safety & Handling

-

Explosion Hazard: While aryl azides are generally stable, they are high-energy compounds. Store 4-Azido-1,2-difluorobenzene at -20°C, protected from light. Avoid metal spatulas; use plastic or glass.

-

UV Radiation: This protocol requires high-intensity UV irradiation. Wear UV-protective eyewear (ANSI Z87.1 rated for UV) and shield skin completely.

-

Toxicity: Treat the compound as a potential mutagen. Handle in a fume hood.

Experimental Workflow

Materials Required

| Component | Specification | Purpose |

| Probe | 4-Azido-1,2-difluorobenzene (100 mM stock in DMSO) | Photoaffinity agent |

| Target Protein | Purified (>90%), 1–10 µM in PBS (pH 7.4) | Substrate for labeling |

| UV Source | Handheld lamp (254 nm) or Crosslinker (302/312 nm) | Photo-activation |

| Quench Buffer | 1M DTT or β-Mercaptoethanol | Stop reaction/Scavenge |

| Analysis | LC-MS/MS or SDS-PAGE | Detection |

Step-by-Step Protocol

Phase 1: Equilibration (Dark Reaction) Rationale: To establish equilibrium binding between the probe and the protein before locking the interaction covalently.

-

Preparation: Dilute the protein to a final concentration of 5 µM in PBS.

-

Probe Addition: Add 4-Azido-1,2-difluorobenzene to the protein solution.

-

Recommended Ratio: Use a 5x to 10x molar excess of probe (e.g., 25–50 µM probe for 5 µM protein) to ensure saturation of the binding site.

-

Solvent Control: Ensure final DMSO concentration is <1% to prevent protein denaturation.

-

-

Incubation: Incubate the mixture in the dark at 4°C or room temperature (depending on protein stability) for 30–60 minutes.

-

Critical: Do not expose to ambient sunlight or bright fluorescent light, as aryl azides can slowly photolyze.

-

Phase 2: Photo-Activation (Covalent Labeling) Rationale: UV light generates the nitrene intermediate, which inserts into nearby C-H or N-H bonds within the binding pocket.

-

Transfer: Move the sample to a UV-transparent vessel (e.g., quartz cuvette or open-top 96-well plate). Polystyrene absorbs UV; do not use standard plastic lids.

-

Irradiation:

-

Wavelength: 254 nm is most efficient for simple aryl azides, but 302–312 nm is preferred if the protein is sensitive to UV damage.

-

Distance: Place the UV source 2–5 cm from the sample.

-

Cooling: If using a high-wattage lamp, place the sample on ice to prevent thermal denaturation.

-

Time: Irradiate for 5–10 minutes.

-

Optimization: Perform a time-course (1, 3, 5, 10 min) to maximize labeling while minimizing protein degradation.

-

-

Quenching: Immediately add DTT to a final concentration of 10 mM to quench any remaining reactive species and reduce potential disulfide scrambling.

Phase 3: Analysis (Proteomics) Rationale: Since 4-Azido-1,2-difluorobenzene lacks a biotin handle, identification is best achieved via "Bottom-Up" mass spectrometry.

-

Digestion: Perform standard trypsin digestion (reduction, alkylation, overnight digestion).

-

LC-MS/MS: Analyze peptides.

-

Data Search: Set the mass modification for the probe.

-

Calculation: MW of Probe (155.1 Da) - N2 (28.0 Da) + H (1.0 Da) = +128.1 Da (approximate mass shift upon insertion).

-

Note: The exact mass shift depends on whether the insertion is C-H (net addition of nitrene) or if HF elimination occurs (rare but possible). Start with +127.0 Da (Nitrene addition).

-

Mechanistic Visualization

The following diagram illustrates the photochemical pathway, highlighting the advantage of the fluorinated scaffold.

Caption: Photochemical activation pathway of 4-Azido-1,2-difluorobenzene. Fluorine substitution suppresses ring expansion, favoring direct C-H insertion.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Competitive absorption by buffer | Remove UV-absorbing buffers (e.g., Imidazole, Triton X-100) before irradiation. Use PBS or HEPES. |

| Protein Precipitation | UV-induced denaturation | Reduce irradiation time; keep samples on ice; switch to 365 nm (requires longer time). |

| High Background | Non-specific binding | Include a "competitor control" (pre-incubate with 100x excess of non-photoactive ligand). |

| No Adduct Found | Incorrect Mass Shift | Search for "amine insertion" (+127 Da) and "ring expansion" products (+127 Da, but different retention time). |

References

-

Fleury-Reverter, D., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. Link

-

Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Link

-

Liu, Z., et al. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. NIH National Library of Medicine. Link

-

Thermo Fisher Scientific. (2024).[1] Protein Labeling Reagents & Protocols. Thermo Fisher Technical Guide. Link

Sources

Optimizing Target Deconvolution: Application Note for 4-Azido-1,2-difluorobenzene

Part 1: Introduction & Mechanistic Insight

The Challenge of Target Identification

In drug discovery, identifying the specific protein targets of bioactive small molecules is a critical bottleneck. Photo-affinity labeling (PAL) offers a solution by converting non-covalent ligand-protein interactions into covalent bonds upon UV irradiation, allowing for downstream enrichment and mass spectrometry analysis.

The Reagent: 4-Azido-1,2-difluorobenzene

While perfluorophenyl azides (PFPAs) are the industry standard for high-efficiency labeling, 4-Azido-1,2-difluorobenzene represents a nuanced alternative. Unlike PFPAs, which are fully fluorinated, this partially fluorinated moiety offers a balance between lipophilicity and steric bulk, potentially altering the binding profile of the parent ligand less than its perfluorinated counterparts.

Critical Mechanistic Warning: The Ortho-Fluorine Effect

Expert Note: It is imperative to understand the photochemistry specific to this isomer.

Upon UV irradiation (~254–300 nm), the aryl azide releases nitrogen (

-

In PFPAs (Ortho-fluorinated): Fluorines at the 2,6-positions (ortho to azide) stabilize the singlet nitrene, promoting direct C-H insertion (the desired labeling event).

-

In 4-Azido-1,2-difluorobenzene: The fluorines are at positions 1 and 2, leaving the positions ortho to the azide (3 and 5) as protons. Consequently, this molecule is susceptible to Ring Expansion (forming a dehydroazepine intermediate) before labeling. This intermediate acts as a long-lived electrophile, favoring reaction with nucleophiles (e.g., Lysine, Cysteine) rather than the universal C-H insertion seen with PFPAs.

Mechanism of Action Diagram

The following diagram illustrates the divergent pathways between standard labeling (C-H insertion) and the ring expansion pathway common to this specific reagent.

Caption: Photolysis pathways of 4-Azido-1,2-difluorobenzene. Note the dominance of ring expansion due to lack of ortho-fluorine stabilization.

Part 2: Chemical Properties & Comparative Data

To select the correct probe, researchers must compare the photophore's properties against other common moieties.

| Feature | 4-Azido-1,2-difluorobenzene | Perfluorophenyl Azide (PFPA) | Benzophenone | Diazirine |

| Activation Wavelength | 254 – 300 nm | 254 – 300 nm | 350 – 365 nm | 350 – 365 nm |

| Reactive Intermediate | Nitrene / Dehydroazepine | Stabilized Singlet Nitrene | Diradical (Triplet) | Carbene |

| Labeling Mechanism | Nucleophile trapping (mostly) | C-H Insertion (Universal) | C-H Abstraction | C-H Insertion |

| Size / Sterics | Medium (Low steric clash) | Medium | Bulky | Smallest (Best mimic) |

| Cross-linking Efficiency | Moderate | High | High (reversible) | High |

| Ambient Stability | High | High | High | Moderate |

Part 3: Experimental Protocol

Phase 1: Probe Design & Synthesis

Objective: Conjugate the 4-azido-1,2-difluorobenzene moiety to your pharmacophore without disrupting biological activity.

-

Strategy: Use a "Minimalist Linker" approach. The azide group is relatively small.[1] If possible, attach the difluorobenzene ring to a solvent-exposed region of your ligand identified via SAR (Structure-Activity Relationship) studies.

-

Handle: Ensure the probe contains a secondary handle for enrichment, typically an alkyne (for Click Chemistry) or a pre-attached biotin.

Phase 2: Incubation (Equilibrium Binding)

Objective: Establish specific interaction between the probe and the target protein.

-

Lysate Preparation: Prepare fresh cell lysate (e.g., HEK293, HeLa) in PBS (pH 7.4). Avoid buffers with high concentrations of primary amines (Tris) or thiols (DTT) during the photolysis step, as these can scavenge the dehydroazepine intermediate.

-

Competition Control (Critical):

-

Sample A: Probe (1 µM) + DMSO.

-

Sample B: Probe (1 µM) + Excess Parent Ligand (10-50 µM).

-

Rationale: Sample B proves that labeling is driven by specific binding, not random collision.

-

-

Incubation: Incubate for 30–60 minutes at 4°C or Room Temp (depending on target stability).

Phase 3: Photo-Activation

Objective: Covalent cross-linking.

-

Equipment: UV Crosslinker (e.g., Stratalinker) or handheld UV lamp (254 nm or 302 nm).

-

Vessel: Open-top 96-well plate (on ice) or quartz cuvettes. Polystyrene absorbs UV; do not cover.

-

Protocol:

-

Place samples on ice to prevent thermal degradation.

-

Irradiate for 5–10 minutes .

-

Optimization: Perform a time-course (1, 3, 5, 10 min) to maximize labeling while minimizing protein degradation.

-

Phase 4: Click Chemistry & Enrichment

Objective: Attach a reporter tag (Biotin) for visualization/purification.

-

Reagents:

-

Biotin-Azide (or Alkyne, depending on probe).[2]

-

CuSO4 (1 mM).

-

TCEP (1 mM).

-

TBTA Ligand (100 µM).

-

-

Reaction: Add reagents to lysate. Incubate 1 hour at RT with gentle shaking.

-

Precipitation: Precipitate proteins (Acetone or MeOH/CHCl3) to remove excess unreacted probe.

-

Enrichment: Resuspend pellet and incubate with Streptavidin-agarose beads. Wash stringently (1% SDS, 6M Urea) to remove non-covalent binders.

Phase 5: Analysis

-

In-Gel Fluorescence: If using a fluorescent tag.

-

Western Blot: Using Streptavidin-HRP.

-

LC-MS/MS: For identification of the specific amino acid residue modified.

Part 4: Workflow Visualization

Caption: Step-by-step experimental workflow for target deconvolution using 4-Azido-1,2-difluorobenzene.

Part 5: Troubleshooting & Safety

Common Pitfalls

-

High Background: The dehydroazepine intermediate is long-lived compared to a singlet nitrene. If the probe concentration is too high (>10 µM), non-specific labeling of abundant proteins (like Actin/Tubulin) will occur via nucleophilic attack. Solution: Titrate probe down to low µM or nM range.

-

No Labeling: The wavelength might be insufficient. While 254 nm is standard, the fluorines can shift absorption. Ensure quartz or UV-transparent plastics are used.

-

Protein Precipitation: UV light can denature proteins. Keep samples strictly on ice and limit exposure time.

Safety Note

-

Shock Sensitivity: While aryl azides are generally stable, always handle azide precursors behind a blast shield during synthesis.

-

UV Hazard: Wear UV-protective eyewear and cover skin during the irradiation step.

References

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link

-

Platz, M. S. (1995). Comparison of Phenyl Carbene and Phenyl Nitrene. Accounts of Chemical Research, 28(12), 487–492. Link

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

Sources

Application Note: 4-Azido-1,2-difluorobenzene in Chemical Biology

[1][2][3]

Executive Summary

4-Azido-1,2-difluorobenzene (also referred to as 3,4-difluorophenyl azide) is a bifunctional chemical probe.[1][2] Unlike its perfluorinated counterparts (e.g., tetrafluorophenyl azides) which are optimized for C-H insertion, this specific difluoro-isomer exhibits a distinct photochemical profile favoring nucleophilic trapping via ring expansion.[1][2] Its primary utility lies in:

-

Photoaffinity Labeling (PAL): Mapping ligand-binding sites enriched with nucleophilic residues (Lys, Cys, Tyr).[1]

-

Bioorthogonal Chemistry: Serving as a "Click-ready" handle (CuAAC) for conjugation.[1][2]

-

19F NMR Spectroscopy: Acting as a sensitive environmental reporter due to the distinct chemical shift anisotropy of the fluorine atoms.

Chemical Biology Profile & Mechanism

Structural Analysis

-

Core Scaffold: 1,2-difluorobenzene with an azide (-N3) at the 4-position.[1][2][3][4][5][6]

-

Ortho-Substitution Status: Crucially, the positions ortho to the azide (C3 and C5) are unsubstituted (Hydrogens).[1][2]

-

Implication: This structural feature dictates its photochemistry. Unlike 2,6-difluoro or 2,3,5,6-tetrafluoro aryl azides, which stabilize the singlet nitrene state to favor C-H insertion, 4-Azido-1,2-difluorobenzene undergoes rapid ring expansion. [1][2]

Photochemical Mechanism (The "Why" behind the protocol)

Upon UV irradiation (typically 254–365 nm), the aryl azide extrudes nitrogen to form a singlet nitrene.

-

Pathway A (Minor): Direct C-H insertion (rare for this molecule due to lack of ortho-fluorine stabilization).[1][2]

-

Pathway B (Major): Rearrangement into a benzazirine and subsequently a ketenimine (dehydroazepine) . This long-lived electrophile reacts preferentially with nucleophiles (amines, thiols) rather than inserting into hydrophobic carbons.[1][2]

Expert Insight: Researchers often mistake all fluorinated azides as "C-H insertion" probes. Use 4-Azido-1,2-difluorobenzene when you suspect your binding pocket contains accessible nucleophiles or when you require a robust 19F NMR signal, but avoid it if you are targeting a purely hydrophobic pocket (use a diazirine or perfluorophenyl azide instead).[1][2]

Mechanistic Diagram

Figure 1: Photochemical fate of 4-Azido-1,2-difluorobenzene. Note the dominance of the Ring Expansion pathway due to the lack of ortho-fluorine stabilization.[1][2]

Applications & Workflows

Application 1: Photoaffinity Labeling (PAL)

Used to identify the protein target of a small molecule drug. The azide is attached to the drug pharmacophore.[7] Upon binding and UV irradiation, it covalently crosslinks to the protein.

-

Target Specificity: Favors binding sites with Lysine (Lys) or Cysteine (Cys) residues nearby.[1]

-

Advantages: Smaller than benzophenones; higher crosslinking efficiency with nucleophiles than diazirines.

Application 2: 19F NMR Reporter

The two fluorine atoms provide a distinct split signal in 19F NMR.

-

Utility: Monitoring protein conformational changes or ligand binding events. The chemical shift of the fluorine changes upon burial in a protein pocket.

-

Sensitivity: High sensitivity due to the lack of background fluorine signals in biological systems.

Detailed Experimental Protocols

Protocol A: Synthesis of a Probe via CuAAC (Click Chemistry)

Objective: Conjugate 4-Azido-1,2-difluorobenzene to an alkyne-functionalized biomolecule (e.g., a propargyl-modified drug).

Materials:

-

CuSO4 (50 mM in water)[1]

-

THPTA Ligand (100 mM in water) - Stabilizes Cu(I) and prevents oxidation.[1][2]

-

Sodium Ascorbate (100 mM in water) - Freshly prepared.[1][2]

Step-by-Step:

-

Preparation: In a microcentrifuge tube, mix the Alkyne-Ligand (final 1 mM) and Azide (final 2 mM, 2 eq).

-

Catalyst Complex: Premix CuSO4 and THPTA in a 1:2 molar ratio (final 0.5 mM Cu) and add to the reaction.

-

Initiation: Add Sodium Ascorbate (final 5 mM) to initiate the reduction of Cu(II) to Cu(I).

-

Incubation: Vortex gently; incubate at Room Temperature (RT) for 1 hour in the dark.

-

Purification: Purify via HPLC (C18 column) to remove excess azide and copper.

Protocol B: Photo-Crosslinking & Proteomic Analysis

Objective: Covalently label the target protein in a cell lysate using the synthesized probe.[8]

Materials:

-

Cell Lysate (1 mg/mL protein concentration in PBS)[1]

-

Probe (from Protocol A)

-

"Click" Reagents for visualization (Biotin-Alkyne or Rhodamine-Alkyne)[1][2]

Step-by-Step:

-

Incubation: Add Probe (1-10 µM) to Cell Lysate (500 µL). Incubate for 30 min at 37°C to allow equilibrium binding.

-

Control: Include a "Competition" sample with 100x excess of the parent drug (non-probe) to prove specific binding.

-

-

Irradiation: Transfer samples to a 96-well plate (open lid) or keep in open tubes on ice. Irradiate at 365 nm for 5-10 minutes at a distance of 2-5 cm.[1][2]

-

Note: 254 nm is more energetic but causes protein damage; 365 nm is preferred for aryl azides, though efficiency is lower than benzophenones.

-

-

Click Conjugation (Reporter): After crosslinking, add Biotin-Alkyne (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate 1 hour at RT.

-

Analysis:

Data Analysis & Interpretation

| Parameter | 4-Azido-1,2-difluorobenzene | Perfluorophenyl Azide (PFPA) | Diazirine |

| Activation Wavelength | ~254 - 365 nm | ~254 - 300 nm | ~350 - 365 nm |

| Reactive Intermediate | Ketenimine (Electrophile) | Singlet Nitrene (Insertion) | Carbene (Insertion) |

| Target Residues | Nucleophiles (Lys, Cys, Tyr) | C-H bonds & Nucleophiles | Any C-H bond |

| Crosslinking Efficiency | Moderate (Nucleophile dependent) | High | Moderate-High |

| Size/Sterics | Small | Medium | Smallest |

Troubleshooting Guide

-

Low Labeling Efficiency: The binding site might be hydrophobic. Switch to a Diazirine probe or a Perfluorophenyl azide.

-

High Background: The "long-lived" ketenimine intermediate can diffuse out of the pocket and label random proteins.[2] Use a "Scavenger" (e.g., Tris buffer or BSA) in the solution to quench unbound probe, though this may reduce specific signal.

-

Precipitation: Fluorinated compounds can be lipophilic. Ensure DMSO concentration is <1% in the final biological assay.

References

-

Schnapp, K. A., et al. (1993).[9] "Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents." Bioconjugate Chemistry, 4(2), 172-177.[1][2] Link[1]

-

Soundararajan, N., & Platz, M. S. (1990). "Descriptive Photochemistry of Polyfluorinated Aryl Azides." Journal of Organic Chemistry, 55(7), 2034-2044.[1][2] Link[1]

- Key Finding: Detailed kinetic analysis of the nitrene vs.

-

Fleets, E. V., et al. (2020). "Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines." Bioconjugate Chemistry, 31(12). Link[1]

-

Context: Compares aryl azide mechanisms (nucleophile trapping) vs diazirine mechanisms (carbene insertion).[1]

-

-

Scimplify Chemicals. (2024). "Product Specification: 4-Azido-1,2-difluorobenzene (CAS 123330-51-8)."[1][2][3][4][5][6][7][10][11] Link

- Source: Verification of CAS and commercial availability for click chemistry applic

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 123330-49-4|1-Azido-2,3-difluorobenzene|BLD Pharm [bldpharm.com]

- 5. Pharma Ingredients Supplier | Trusted Manufacturer - Scimplify [scimplify.com]

- 6. Page loading... [guidechem.com]

- 7. EnamineStore [enaminestore.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Azido-1,2-difluorobenzene Online | 4-Azido-1,2-difluorobenzene Manufacturer and Suppliers [scimplify.com]

- 11. guidechem.com [guidechem.com]

Application Note: Bioconjugation & Photoaffinity Labeling with 4-Azido-1,2-difluorobenzene

This Application Note and Protocol Guide is designed to provide a rigorous, mechanism-based approach to using 4-Azido-1,2-difluorobenzene (CAS: 123330-51-8) in bioconjugation.

Unlike generic protocols, this guide distinguishes the specific reactivity profile of this difluorinated aryl azide compared to its non-fluorinated (phenyl azide) and perfluorinated (PFPA) analogs.

Part 1: Scientific Foundation & Mechanistic Insights

The "Fluorine Effect" in Aryl Azide Chemistry

4-Azido-1,2-difluorobenzene (3,4-difluorophenyl azide) occupies a unique "Goldilocks" zone in bioconjugation chemistry, balancing the electronic activation of fluorination with the structural accessibility of simple aryl azides.

-

Electronic Activation (Click Chemistry): The two fluorine atoms at the C1 and C2 positions (relative to the benzene core) exert a strong inductive electron-withdrawing effect (

). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide group. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , this LUMO lowering narrows the energy gap with the alkyne's HOMO, significantly accelerating reaction kinetics compared to non-fluorinated phenyl azides. -

Photochemical Divergence (Photoaffinity Labeling):

-

Perfluorophenyl Azides (PFPA): Possess fluorine atoms ortho to the azide (positions 2 and 6). This stabilizes the singlet nitrene intermediate, preventing ring expansion and allowing robust C-H insertion.

-

4-Azido-1,2-difluorobenzene: Lacks ortho-fluorines (fluorines are meta and para to the azide group). Upon UV irradiation, the generated singlet nitrene is not stabilized against ring expansion. It rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine).

-

Practical Implication: While PFPAs are "universal" inserters (C-H bonds), 4-Azido-1,2-difluorobenzene acts primarily as a nucleophile trap . The long-lived ketenimine intermediate reacts preferentially with nucleophiles (Lysine amines, Cysteine thiols) rather than inserting into hydrophobic C-H bonds. This makes it highly effective for mapping solvent-accessible protein surfaces but less effective for hydrophobic pocket mapping.

-

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of this molecule under "Click" vs. "Photo" conditions.

Caption: Mechanistic bifurcation of 4-Azido-1,2-difluorobenzene. Note the ring expansion pathway dominant in photolysis due to the absence of ortho-fluorine stabilization.

Part 2: Experimental Protocols

Protocol A: Bioorthogonal Labeling via CuAAC

Objective: To conjugate 4-Azido-1,2-difluorobenzene (or a derivative) to an alkyne-tagged biomolecule. Why this reagent? The difluoro-substitution enhances the rate of triazole formation, allowing for lower copper loading or shorter reaction times, preserving protein integrity.

Materials:

-

Protein/Peptide in PBS (pH 7.4).

-

4-Azido-1,2-difluorobenzene (100 mM stock in DMSO).

-

Alkyne-tag (e.g., Propargyl-NHS ester modified protein).

-

CuSO4 (10 mM in water).

-

THPTA Ligand (50 mM in water) - Critical for protecting protein from oxidative damage.

-

Sodium Ascorbate (100 mM fresh stock).

Step-by-Step Workflow:

-

Preparation: Dilute the alkyne-modified protein to 20–50 µM in PBS.

-

Ligand Complexing: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2 µL Cu + 10 µL THPTA) and incubate for 5 minutes. Causality: This forms the catalytic complex before exposure to the protein, preventing Cu precipitation.

-

Reaction Assembly: Add reagents in this specific order to the protein solution:

-

Azide Reagent (5–10 equivalents relative to protein).

-

Cu-THPTA complex (Final conc: 100 µM Cu).

-

Sodium Ascorbate (Final conc: 2.5 mM).

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

-

Note: The difluoro-azide reacts faster than phenyl azide; do not over-incubate to minimize oxidative stress.

-

-

Quenching: Add EDTA (final 5 mM) to strip the copper.

-

Purification: Desalt via Zeba Spin Column or dialysis to remove excess azide and reagents.

Protocol B: Photoaffinity Labeling (PAL)

Objective: To map the binding interface of a ligand containing the 4-Azido-1,2-difluorobenzene moiety. Critical Constraint: This protocol assumes the target site contains nucleophilic residues (Lys, Cys, Tyr). It is less suitable for purely hydrophobic pockets compared to perfluorophenyl azides.

Materials:

-

Ligand-Azide Conjugate.

-

Target Protein (1–5 µM).

-

UV Light Source: Handheld UV lamp (254 nm or 302 nm) or Stratalinker. Note: 365 nm is often insufficient for efficient photolysis of simple aryl azides without high intensity.

-

Reaction Buffer: PBS or Tris-HCl (Avoid buffers with high nucleophilicity like Tris if mapping low-abundance sites, though Tris is usually acceptable due to the proximity effect of the probe).

Step-by-Step Workflow:

-

Equilibration: Incubate the Target Protein with the Ligand-Azide probe (at

or -

Photolysis:

-

Transfer sample to a shallow well plate (96-well) or quartz cuvette.

-

Place on ice (to prevent thermal degradation).

-

Irradiate at 254 nm for 5–10 minutes.

-

Distance: 2–5 cm from the source.

-

Self-Validation: The solution may turn slightly yellow/brown due to azo-polymer byproducts if the concentration is too high, but at µM levels, it should remain clear.

-

-

Post-Reaction Analysis:

-

SDS-PAGE/Western Blot: If the probe has a biotin handle, blot with Streptavidin-HRP.

-

Mass Spectrometry: Digest with Trypsin. Look for mass shifts corresponding to the probe insertion.

-

Mass Shift Calculation:

. -

Note on Mechanism: Since this reagent proceeds via ring expansion, the final adduct structure is likely an azepine derivative attached to a nucleophile, not a simple aniline derivative.

-

Part 3: Data Interpretation & Troubleshooting

Comparative Reactivity Table

| Feature | Phenyl Azide (Non-F) | 4-Azido-1,2-difluorobenzene | Perfluorophenyl Azide (PFPA) |

| CuAAC Rate | Baseline (1x) | Enhanced (~2-5x) | Fast, but sterically hindered |

| LUMO Energy | High | Medium-Low | Low |

| Photolysis Product | Singlet Nitrene | Singlet Nitrene | Stabilized Singlet Nitrene |

| Primary Target (PAL) | Nucleophiles (Lys, Cys) | Nucleophiles (Lys, Cys) | C-H Bonds (Universal) |

| Ring Expansion? | Yes (High) | Yes (High) | Suppressed |

| UV Max ( | ~250, 280 nm | ~255 nm | ~260 nm |

Troubleshooting Guide

Issue: Low Conjugation Yield in CuAAC.

-

Cause: Oxidation of Cu(I) to Cu(II).

-

Solution: Increase Sodium Ascorbate concentration or degas buffers. The difluoro-azide is reactive, so the bottleneck is likely the catalyst.

Issue: High Background/Non-Specific Crosslinking in PAL.

-

Cause: The ketenimine intermediate has a longer lifetime (ms to s) than a singlet nitrene (ns), allowing it to diffuse away from the binding site and react with random nucleophiles.

-

Solution: Add "Scavengers" (e.g., free Tryptophan or BSA) to the bulk solution to quench diffusing ketenimines, ensuring only bound probes crosslink.

Issue: No Crosslinking Observed.

-

Cause: Lack of nucleophiles in the binding pocket.

-

Solution: Switch to a Perfluorophenyl Azide (PFPA) probe, which can insert into C-H bonds, if the binding site is purely hydrophobic.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. [Link] (Foundational text distinguishing the stability of perfluorinated nitrenes vs. partially fluorinated ones).

-

Schnapp, K. A., et al. (1993).[1] Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. [Link] (Authoritative source confirming that ortho,ortho'-difluorination is required to suppress ring expansion, validating the ketenimine mechanism for 4-azido-1,2-difluorobenzene).

-

Xie, S., et al. (2015).[2][3] 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. Journal of the American Chemical Society. [Link] (Demonstrates the electronic activation effect of fluorine substitution on azide cycloaddition rates).

Sources

Application Notes and Protocols: Synthesis of Antibody-Drug Conjugates (ADCs) with 4-Azido-1,2-difluorobenzene

Introduction: Advancing ADC Homogeneity and Stability through Site-Specific Fluorobenzene-Azide Chemistry

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2][3][4] A critical determinant of an ADC's therapeutic index—the balance between efficacy and toxicity—lies in the chemical linker connecting the antibody and the payload.[5][6][7] The linker's stability in systemic circulation and its ability to efficiently release the drug at the target site are paramount.[5][6][7] This application note details a robust protocol for the synthesis of site-specific ADCs utilizing 4-azido-1,2-difluorobenzene, a reagent that leverages the principles of "click chemistry" to yield homogeneous and stable conjugates.

Traditional ADC synthesis methods, often targeting lysine or cysteine residues, can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[8][9] This heterogeneity can lead to unpredictable pharmacokinetics and a narrowed therapeutic window.[8] Site-specific conjugation strategies aim to overcome these limitations by introducing the payload at precise locations on the antibody, ensuring a uniform DAR and improving batch-to-batch reproducibility.[10][11][12]

The use of azide-functionalized linkers, in conjunction with strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal approach for attaching drugs to antibodies.[4] The 4-azido-1,2-difluorobenzene linker brings the added advantage of the fluorinated aromatic ring, which can enhance the reaction kinetics of SPAAC.[13] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of ADCs using this advanced linker technology.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this conjugation strategy is the SPAAC reaction, a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[4][13] The reaction involves the 1,3-dipolar cycloaddition between an azide (on the 4-azido-1,2-difluorobenzene linker attached to the drug) and a strained alkyne (pre-installed on the antibody).

The key steps are:

-

Antibody Modification: A strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced onto the antibody at a specific site. This can be achieved through various methods, including the modification of native or engineered cysteine or lysine residues, or through glycoengineering.[1][14]

-

Linker-Payload Synthesis: The cytotoxic drug is functionalized with the 4-azido-1,2-difluorobenzene linker.

-

Conjugation: The DBCO-modified antibody is reacted with the azide-functionalized linker-payload. The inherent ring strain of the DBCO moiety drives the reaction forward, forming a stable triazole linkage.[4]

The ortho-difluoro substitution on the aromatic ring of the linker is designed to accelerate the SPAAC reaction rate, enabling efficient conjugation under mild, physiological conditions.[13]

Experimental Workflow and Logical Relationships

Caption: Workflow for ADC synthesis using 4-azido-1,2-difluorobenzene via SPAAC.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | Targeting vehicle |

| DBCO-PEG-NHS Ester | Commercial Vendor | For site-specific modification of mAb |

| 4-Azido-1,2-difluorobenzene | Commercial Vendor | Core component of the linker |

| Cytotoxic Payload (e.g., MMAE) | Commercial Vendor | Therapeutic agent |

| Solvents (DMSO, DMF, Acetonitrile) | HPLC Grade | Reaction and purification |

| Buffers (PBS, pH 7.4) | In-house/Commercial | Maintain physiological pH |

| Desalting Columns (e.g., G25) | Commercial Vendor | Buffer exchange and purification |

| HPLC System with HIC & SEC columns | Commercial Vendor | ADC characterization |

| Mass Spectrometer (e.g., Q-TOF) | Commercial Vendor | Molecular weight determination |

Experimental Protocols

Part 1: Site-Specific Modification of Antibody with DBCO

This protocol describes the modification of lysine residues. The molar equivalents may need to be optimized based on the specific antibody.

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

Reagent Preparation: Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

-

Modification Reaction: Add a 5 to 10-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent by buffer exchange into PBS, pH 7.4, using a desalting column (e.g., Sephadex G-25).[15]

-

Characterization: Determine the average number of DBCO molecules per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).

Part 2: Synthesis of Azide-Linker-Payload

This is a representative synthetic scheme. The specific steps will depend on the cytotoxic payload's reactive handles.

-

Activation of Payload: If the payload contains a carboxylic acid, activate it to an NHS ester.

-

Coupling Reaction: React the activated payload with a derivative of 4-azido-1,2-difluorobenzene that contains a primary amine. This reaction is typically carried out in an anhydrous organic solvent like DMF with a non-nucleophilic base.

-

Purification: Purify the resulting azide-linker-payload conjugate using reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the product by LC/MS and NMR.[16]

Part 3: SPAAC Conjugation

-

Reagent Preparation: Dissolve the purified azide-linker-payload in a minimal amount of a water-miscible organic solvent such as DMSO.

-

Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the azide-linker-payload solution to the DBCO-modified antibody solution.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 4-16 hours. The reaction progress can be monitored by HPLC.

-

Quenching (Optional): If necessary, quench any unreacted DBCO groups by adding a small excess of an azide-containing small molecule.

Part 4: Purification of the ADC

-

Initial Purification: Remove unreacted linker-payload and solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Fine Purification: To separate unconjugated antibody and different DAR species, hydrophobic interaction chromatography (HIC) is the method of choice. A salt gradient (e.g., ammonium sulfate) is used to elute the different ADC species.

Characterization and Quality Control

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

| Analytical Method | Parameter Measured | Acceptance Criteria (Example) |

| HIC-HPLC | Drug-to-Antibody Ratio (DAR) and distribution | Average DAR of 3.8-4.2; DAR4 species >90% |

| SEC-HPLC | Aggregation and fragmentation | Monomer content >95% |

| Mass Spectrometry | Molecular weight confirmation of light and heavy chains | Observed mass within ± 2 Da of theoretical mass |

| UV-Vis Spectroscopy | Protein concentration and DAR | Consistent with HIC-HPLC results |

| Binding Assay (ELISA) | Antigen binding affinity | Binding affinity within 2-fold of unmodified mAb |

| In Vitro Cytotoxicity | Potency (IC50) on target cells | IC50 value meets predefined specification |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low DAR | Inefficient antibody modification or conjugation. | Optimize molar excess of DBCO/linker-payload; check reagent quality; increase reaction time/temperature. |

| High Aggregation | Hydrophobic nature of the payload; harsh reaction conditions. | Use a more hydrophilic linker (e.g., with PEG spacers); optimize pH and buffer conditions; perform conjugation at lower temperatures. |

| Heterogeneous Product | Incomplete reaction; non-specific binding. | Increase reaction time; optimize purification methods (e.g., HIC gradient). |

| Loss of Antibody Function | Modification of critical residues in the binding site. | Explore alternative site-specific modification strategies (e.g., engineered cysteines, glycoengineering). |

Conclusion

The use of 4-azido-1,2-difluorobenzene in a strain-promoted azide-alkyne cycloaddition strategy provides a powerful and reliable method for the synthesis of homogeneous and stable antibody-drug conjugates. The detailed protocols and characterization methods outlined in this application note offer a comprehensive framework for researchers to develop next-generation ADCs with improved therapeutic properties. The ability to precisely control the drug-to-antibody ratio through this site-specific approach is a significant step towards creating safer and more effective targeted cancer therapies.

References

-

Wang, H., et al. (2017). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Scientific Reports, 7, 43333. Available at: [Link]

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(6), 733. Available at: [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3456-3475. Available at: [Link]

-

ResearchGate. (n.d.). Azobenzene‐Based Linker Strategy for Selective Activation of Antibody–Drug Conjugates. Request PDF. Available at: [Link]

- Google Patents. (2020). WO2020164561A1 - Process for preparing antibody-drug conjugates with improved homogeneity.

-

MDPI. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]

-

NIH. (2024). Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. Available at: [Link]

-

Panowski, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34-45. Available at: [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

-

NIH. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Available at: [Link]

-

NIH. (2023). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Available at: [Link]

-

PubMed. (2022). An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. Available at: [Link]

-

NIH. (2019). Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. Available at: [Link]

-

ACS Publications. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Available at: [Link]

-

ResearchGate. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Available at: [Link]

-

PubMed Central. (2018). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Available at: [Link]

-

Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Available at: [Link]

-

American Chemical Society. (n.d.). Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. Available at: [Link]

-

ResearchGate. (2011). Preparation of Well-Defined Antibody-Drug Conjugates through Glycan Remodeling and Strain-Promoted Azide-Alkyne Cycloadditions. Available at: [Link]

-

PubMed Central. (2008). Advances in Bioconjugation. Available at: [Link]

-

ResearchGate. (n.d.). The four categories of the site-specific antibody-drug conjugation. Available at: [Link]

-

BioPharm International. (2016). Using Site-Specific Conjugation for Homogenous Bioconjugates. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020164561A1 - Process for preparing antibody-drug conjugates with improved homogeneity - Google Patents [patents.google.com]

- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

Application Note: 4-Azido-1,2-difluorobenzene as a High-Fidelity Photoaffinity Probe in Drug Discovery

Abstract

This application note details the strategic deployment of 4-Azido-1,2-difluorobenzene (and related fluorinated aryl azides) in modern drug discovery. Unlike conventional phenyl azides, the 1,2-difluoro substitution pattern offers a dual advantage: it functions as a bioisostere for metabolically labile aromatic rings while significantly enhancing the chemical fidelity of photoaffinity labeling (PAL) by suppressing ring-expansion side reactions. This guide provides a comprehensive technical overview, including mechanistic insights, probe design strategies, and validated protocols for target identification.

Introduction: The Fluorine Advantage in Photoaffinity Labeling[1]

In the quest to identify the protein targets of bioactive small molecules, Photoaffinity Labeling (PAL) remains the gold standard. The core challenge in PAL is designing a probe that mimics the native drug's binding affinity while possessing a latent reactive group that forms a covalent bond upon UV irradiation.

4-Azido-1,2-difluorobenzene represents a privileged scaffold in this domain due to two critical "Fluorine Effects":

-

Nitrene Stabilization (The Ortho-Effect): Upon UV irradiation, simple phenyl azides form a singlet nitrene that often rearranges into a reactive ketenimine (via ring expansion). This ketenimine reacts with nucleophiles indiscriminately, leading to high background noise. Fluorine atoms on the ring (particularly ortho to the azide or in the difluoro motif) electronically suppress this rearrangement, forcing the nitrene to undergo C-H insertion , which is the desired pathway for specific crosslinking.

-

Bioisosterism: The 3,4-difluorophenyl moiety is a common pharmacophore in FDA-approved kinase inhibitors (e.g., Gefitinib analogs). 4-Azido-1,2-difluorobenzene allows medicinal chemists to replace this moiety with a photo-reactive equivalent with minimal perturbation to the molecule's steric and electronic profile.

Mechanism of Action

The utility of 4-Azido-1,2-difluorobenzene relies on its photochemical pathway.[1][2]

Photochemical Pathway Diagram

The following diagram illustrates the critical role of fluorine in favoring the productive C-H insertion pathway over the non-specific ring expansion.

Caption: Fluorine substitution on the benzene ring destabilizes the transition state for ring expansion, channeling the reactive nitrene intermediate toward the desired C-H insertion pathway for high-fidelity protein labeling.

Experimental Protocols

Probe Design & Synthesis Strategy

Objective: Convert a lead compound containing a difluorophenyl group into a photoaffinity probe.

-

Starting Material: 4-Azido-1,2-difluorobenzene (or its functionalized precursors like 4-amino-1,2-difluorobenzene).

-

Coupling Logic: If the drug scaffold contains a halogen (e.g., Cl, Br), use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) with the amino-precursor, then convert to azide via diazotization.

-

Direct Azidation: If starting from 1,2-difluorobenzene derivatives, use

(if activated) or Cu-catalyzed azidation.

Table 1: Physical Properties & Handling

| Property | Specification | Handling Note |

| Molecular Formula | Low C/N ratio (2:1). Potentially explosive. | |

| Appearance | Pale yellow liquid/oil | Store in amber vials (Light Sensitive). |

| Boiling Point | ~60-70°C (at reduced pressure) | Do not distill to dryness. |

| UV Max | ~250-270 nm | Activate with 254 nm or 302 nm UV lamps. |

| Storage | -20°C, Dark, Inert Gas | Stable for months if protected from light/heat. |

Protocol: Photoaffinity Labeling (In Vitro Lysate)

Objective: Covalently crosslink the probe to its target protein in a complex proteome.

Materials:

-

Cell Lysate (1-2 mg/mL protein conc.)

-

Photo-Probe (DMSO stock, 100x)

-

Competitor Compound (Parent drug, 100x)

-

UV Lamp (Handheld 302 nm or Stratalinker)

-

"Click" Reagents: Biotin-Alkyne,

, TCEP, TBTA.

Step-by-Step Procedure:

-

Equilibration:

-

Aliquot cell lysate (50 µL per sample) into a 96-well plate (on ice).

-

Control: Add DMSO vehicle.

-

Competition: Add excess parent drug (10-50x probe concentration) to validate specificity. Incubate 15 min at RT.

-

Probe Addition: Add 4-Azido-1,2-difluorobenzene probe (final conc. 1-10 µM). Incubate 30-60 min at RT in the dark.

-

-

Photo-Crosslinking:

-

Place the open plate on ice.

-

Irradiate with UV light (302 nm or 365 nm) for 10 minutes.

-

Note: 302 nm is more efficient for phenyl azides but may cause more background protein damage than 365 nm. Fluorinated azides often retain reactivity at 365 nm better than simple phenyl azides.

-

-

Click Chemistry (CuAAC) Detection:

-

Since the azide is consumed in the crosslinking, this protocol assumes the probe also contains an alkyne handle (bifunctional probe).

-

Alternative: If 4-Azido-1,2-difluorobenzene is the only handle, it acts as the "Click" partner. In this case, do not UV irradiate . Use the azide for "Click" enrichment only.

-

Standard PAL Workflow: The azide is the photogroup. The probe must have a separate alkyne handle.

-

Add Click Mix: 100 µM Biotin-Azide (if probe is alkyne) or Biotin-Alkyne (if probe is azide), 1 mM TCEP, 100 µM TBTA, 1 mM

. -

Incubate 1 hour at RT with shaking.

-

-

Analysis:

-

Precipitate proteins (Methanol/Chloroform).

-

Resuspend in SDS-PAGE buffer.

-

Western Blot (Streptavidin-HRP) or Mass Spectrometry (Streptavidin enrichment).

-

Protocol: Safety & Quenching

Warning: Organic azides are high-energy compounds.

-

Synthesis: Never concentrate reaction mixtures containing low molecular weight azides to dryness. Keep in solution.

-